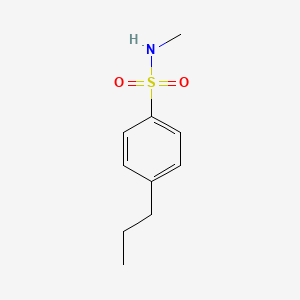

N-methyl-4-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-methyl-4-propylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-3-4-9-5-7-10(8-6-9)14(12,13)11-2/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

HTSGOIPCWWQDOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 Propylbenzenesulfonamide

Established Synthetic Routes for N-Methyl-4-Propylbenzenesulfonamide

The synthesis of N-methyl-4-propylbenzenesulfonamide can be approached through two principal strategies: direct sulfonylation of an amine or N-alkylation of a primary sulfonamide. These methods leverage fundamental reactions in organic chemistry, providing reliable pathways to the target molecule.

Direct N-Alkylation and Sulfonylation Protocols

The most conventional and direct method for preparing N-methyl-4-propylbenzenesulfonamide involves the reaction of 4-propylbenzenesulfonyl chloride with methylamine (B109427) . This reaction is a classic nucleophilic substitution where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the N-S bond. This protocol is widely used for creating sulfonamides due to the ready availability of the requisite sulfonyl chlorides and amines. A patent for a similar compound, N-methylbenzenesulfonamide, describes adding the benzenesulfonyl chloride to an aqueous solution of methylamine, followed by extraction of the product. google.com

Alternatively, the synthesis can be achieved via the N-alkylation of the parent sulfonamide, 4-propylbenzenesulfonamide (B72257) . This approach has seen significant development with the advent of "borrowing hydrogen" or "hydrogen transfer" methodologies. researchgate.net In these reactions, an alcohol (in this case, methanol) serves as the alkylating agent in the presence of a metal catalyst. The mechanism involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction of the imine by the metal hydride species generated in the initial oxidation step. acs.org

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times. Key parameters include temperature, solvent, and the choice of catalyst, particularly for N-alkylation methods.

Temperature: Reaction temperatures are highly dependent on the chosen synthetic route. The direct sulfonylation of methylamine with 4-propylbenzenesulfonyl chloride is often performed at room temperature or with gentle cooling. For catalytic N-alkylation with alcohols, elevated temperatures are typically required to drive the reaction, with conditions ranging from 50°C to reflux. google.comchemicalbook.com

Solvent Systems: The choice of solvent can significantly influence reaction kinetics and outcomes. For sulfonyl chloride-based syntheses, inert aprotic solvents like dichloromethane (B109758) are common. nih.gov Catalytic N-alkylation reactions have been shown to be effective in a range of solvents, including toluene, acetonitrile, or even using the alcohol reactant itself as the solvent medium. acs.orgchemicalbook.com Research into solvent effects has shown that the polarity and electrophilicity of the medium can be determining factors for reaction rates. nih.gov

Catalysis: The field of catalytic N-alkylation of sulfonamides has expanded to include a variety of transition metals, offering efficient and selective routes. These systems typically require a base, such as potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK), to facilitate the reaction. researchgate.netresearchgate.net Several effective catalysts have been reported for the general N-alkylation of sulfonamides with alcohols.

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| FeCl₂ / K₂CO₃ | Benzylic Alcohols | Environmentally benign iron catalyst; high yields (>90%). | researchgate.net |

| [CpIrCl₂]₂ / t-BuOK | Various Alcohols | Versatile system with low catalyst loading (0.05–1.5 mol%). | researchgate.netthieme-connect.comacs.org |

| Mn(I) PNP Pincer Complex | Benzylic & Aliphatic Alcohols | Efficient mono-N-alkylation with a bench-stable manganese precatalyst. | acs.orgchemicalbook.com |

| [CpIr(biimH₂)(H₂O)][OTf]₂ | Various Alcohols | Water-soluble catalyst allowing for reaction in aqueous media. | rsc.org |

Exploration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of N-methyl-4-propylbenzenesulfonamide synthesis, several green chemistry principles are being explored. The catalytic "borrowing hydrogen" method is inherently atom-economical, as it uses readily available alcohols as alkylating agents and produces only water as a byproduct. researchgate.netacs.org

The use of earth-abundant and less toxic metal catalysts, such as those based on iron and manganese, represents a significant move towards more sustainable chemical processes compared to precious metal catalysts like iridium or ruthenium. researchgate.netchemicalbook.com Furthermore, the development of water-soluble catalyst systems allows for the replacement of volatile organic solvents (VOCs) with water, greatly improving the environmental profile of the synthesis. rsc.org The use of recyclable deep eutectic solvents, which can function as both the reaction medium and electrolyte, is another emerging green strategy in related sulfonylation reactions. acs.org

Derivatization Strategies for N-Methyl-4-Propylbenzenesulfonamide Analogues

Creating analogues of N-methyl-4-propylbenzenesulfonamide can be achieved by modifying different parts of the molecule. The two primary sites for derivatization are the benzene (B151609) ring and the N-alkyl group.

Functionalization at the Benzene Ring: Electrophilic Aromatic Substitution

The benzene ring of N-methyl-4-propylbenzenesulfonamide can be functionalized through electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. nih.gov The position of the incoming electrophile is directed by the two existing substituents: the 4-propyl group and the 1-(N-methylsulfonamido) group.

The alkyl (propyl) group is a weak activating group and an ortho, para-director. The N-methylsulfonamido group (-SO₂NHCH₃) is a deactivating group and a meta-director due to the strong electron-withdrawing nature of the sulfonyl portion. chemicalbook.comacs.org Since the two groups are positioned para to each other, their directing effects are cooperative. The propyl group directs incoming electrophiles to positions 2 and 3 (relative to the sulfonamide), while the sulfonamido group directs to position 3. Therefore, electrophilic substitution is strongly favored at the 3-position, which is ortho to the propyl group and meta to the sulfonamido group.

| Reaction | Typical Reagents | Expected Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-methyl-3-nitro-4-propylbenzenesulfonamide | acs.org |

| Bromination | Br₂, FeBr₃ | 3-Bromo-N-methyl-4-propylbenzenesulfonamide | acs.org |

| Chlorination | Cl₂, FeCl₃ | 3-Chloro-N-methyl-4-propylbenzenesulfonamide | acs.org |

Modifications of the N-Alkyl Moiety: Propyl Chain Elongation and Branching

Modifying the N-methyl group to a longer or branched alkyl chain, such as a propyl group, typically requires a multi-step approach. Direct functionalization of the N-methyl group is challenging; a more viable strategy involves N-dealkylation followed by re-alkylation.

N-Dealkylation: The cleavage of the N-methyl bond can be accomplished through various oxidative or chemical methods. nih.gov For instance, chromium(III)-catalyzed oxidation with periodic acid has been shown to effectively dealkylate N-alkyl and N,N-dialkyl sulfonamides to furnish the primary sulfonamide. thieme-connect.com Studies have shown that demethylation can require longer reaction times compared to the cleavage of larger alkyl groups like N-isopropyl. thieme-connect.com This process would convert N-methyl-4-propylbenzenesulfonamide back to the primary 4-propylbenzenesulfonamide .

Re-alkylation: Once the primary sulfonamide is obtained, it can be re-alkylated with a desired alkyl group. This can be achieved using the same catalytic N-alkylation methods described previously (Section 2.1.2), employing a different alcohol such as propanol (B110389) or isopropanol (B130326) to introduce a propyl or isopropyl group, respectively. acs.org Alternatively, classical N-alkylation can be performed using an appropriate alkyl halide (e.g., 1-bromopropane (B46711) or 2-bromopropane) in the presence of a base. This two-step dealkylation/re-alkylation sequence provides a versatile route to a wide range of N-alkyl analogues. nih.gov

Synthesis of Poly-substituted Benzenesulfonamide (B165840) Scaffolds

The N-methyl-4-propylbenzenesulfonamide core structure serves as a versatile template for the creation of more complex, poly-substituted benzenesulfonamide scaffolds. These modifications can be introduced through various synthetic strategies, primarily targeting the aromatic ring or the sulfonamide nitrogen.

One common approach involves the electrophilic aromatic substitution on the benzene ring of a precursor, 4-propylbenzenesulfonamide, prior to or after N-methylation. The propyl group at the para position directs incoming electrophiles to the ortho positions (relative to the propyl group). Subsequent N-methylation would then yield the desired polysubstituted N-methyl-4-propylbenzenesulfonamide.

Alternatively, functionalization can be achieved by leveraging the reactivity of the sulfonamide nitrogen. While the N-methyl group is generally stable, advanced catalytic systems can enable further substitutions, though this is less common than aromatic ring modifications.

A prevalent strategy for creating diverse scaffolds is the "borrowing hydrogen" methodology, which allows for the N-alkylation of primary sulfonamides with a wide range of alcohols. acs.org This method is catalyzed by transition metals such as manganese and is notable for its efficiency and the generation of water as the only byproduct. acs.orgkcl.ac.uk While this is typically used to introduce the initial N-alkyl group, variations of this method could potentially be adapted for further functionalization.

The synthesis of various N-alkylated sulfonamides has been achieved with high yields using different catalytic systems. For instance, an iron(II) chloride/potassium carbonate system has been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols, achieving yields generally above 90%. organic-chemistry.org Ruthenium-based catalysts have also proven effective for the N-methylation of amines and sulfonamides using methanol (B129727). organic-chemistry.org

A variety of synthetic methods for N-alkylation of sulfonamides are summarized in the table below, showcasing different catalysts, alkylating agents, and reaction conditions.

| Catalyst/Reagent | Alkylating Agent | Substrate | Yield (%) | Reference |

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Aryl and alkyl sulfonamides | avg. 85% | acs.orgkcl.ac.uk |

| FeCl₂/K₂CO₃ | Benzylic alcohols | Sulfonamides | >90% | organic-chemistry.org |

| [Ru(p-cymene)Cl₂]₂/dppf or DPEphos | Primary and secondary alcohols | Primary sulfonamides | High | organic-chemistry.org |

| Ni(cod)(DQ) | Aryl bromides | N-arylsulfonamides | - | organic-chemistry.org |

| Cupric acetate/tertiary amine | Phenylboronic acids | Sulfonamides | - | organic-chemistry.org |

| Lewis acids (FeCl₃, ZnCl₂) | 1,2-dibromo-2-phenylethane | Aryl- and alkylsulfonamides | Good |

These methodologies provide a toolbox for chemists to design and synthesize a diverse library of poly-substituted benzenesulfonamide scaffolds originating from the N-methyl-4-propylbenzenesulfonamide framework.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of chemical transformations. This section delves into the mechanistic pathways of sulfonamide formation and the stereochemical implications in the synthesis of their derivatives.

Reaction Pathway Elucidation for Sulfonamide Formation

The formation of the sulfonamide bond, specifically through N-alkylation of a primary sulfonamide like 4-propylbenzenesulfonamide, is a key step in the synthesis of N-methyl-4-propylbenzenesulfonamide. The mechanism of this transformation can vary depending on the reagents and catalysts employed.

One of the most studied mechanisms is the borrowing hydrogen or hydrogen autotransfer process. acs.orgkcl.ac.uk This catalytic cycle, often mediated by transition metal complexes (e.g., Mn, Ru, Ir), typically involves the following steps:

Oxidation: The alcohol (e.g., methanol for methylation) is oxidized by the metal catalyst to the corresponding aldehyde (formaldehyde). The metal catalyst is reduced in this step.

Condensation: The primary sulfonamide undergoes condensation with the in-situ generated aldehyde to form an N-sulfonylimine intermediate.

Reduction: The metal hydride species, formed in the initial oxidation step, reduces the N-sulfonylimine to the final N-alkylated sulfonamide, regenerating the active metal catalyst.

An alternative pathway involves a dual catalysis process using a photosensitized nickel catalyst for the cross-coupling of sulfonamides with aryl halides. nih.govprinceton.edu The proposed mechanism proceeds through the following key steps:

Oxidative Addition: A Ni(0) complex undergoes oxidative addition to the aryl halide.

Ligand Exchange and Deprotonation: The resulting Ni(II)-aryl complex exchanges a ligand with the sulfonamide, followed by deprotonation to form a Ni(II)-aryl amido complex.

Energy Transfer: A photosensitizer, upon irradiation, transfers energy to the Ni(II) complex, promoting it to an excited state.

Reductive Elimination: The excited Ni(II) complex undergoes reductive elimination to form the C-N bond of the N-arylsulfonamide and regenerate the Ni(0) catalyst. nih.govprinceton.edu

For N-alkylation using alkyl halides, the reaction generally proceeds via a classical nucleophilic substitution (SN2) mechanism, where the deprotonated sulfonamide nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The use of Lewis acids can facilitate this process by activating the alkyl halide.

Stereochemical Considerations in Derivative Synthesis

When synthesizing chiral derivatives from N-methyl-4-propylbenzenesulfonamide, controlling the stereochemistry is of paramount importance. The stereocenter can be introduced at various positions, including the carbon atom of a substituent on the aromatic ring or a carbon atom on a more complex N-alkyl group.

The stereochemical outcome of reactions involving the sulfonamide nitrogen itself is also a key consideration. The nitrogen atom in a sulfonamide is trigonal pyramidal, and while it can undergo inversion, the energy barrier for this process is generally high, allowing for the existence of stable atropisomers in certain sterically hindered systems.

In reactions where a new stereocenter is formed, the use of chiral catalysts or auxiliaries is a common strategy to achieve high enantioselectivity. For instance, the aminobromination of chalcones catalyzed by Ni(OAc)₂ with N-alkyl-p-toluenesulfonamides has been shown to proceed with excellent regio- and stereoselectivity. orgsyn.org

The Castagnoli–Cushman reaction, a powerful tool for the synthesis of substituted lactams, has been explored with N-sulfonimidoyl imines, demonstrating that the chirality at the sulfur atom can influence the diastereoselectivity of the reaction. acs.org DFT calculations have been employed to understand the transition states and the origins of the observed stereoselectivity. acs.org

Furthermore, the conformation of the sulfonamide group itself can be influenced by substituents on the aromatic ring, which in turn can affect the stereochemical course of subsequent reactions. Rotational spectroscopy studies have shown that the amino group of the sulfonamide typically lies perpendicular to the benzene plane. kcl.ac.uk

The development of stereoselective synthetic methods is an active area of research, with the goal of providing access to enantiomerically pure sulfonamide derivatives for various applications.

Advanced Spectroscopic and Crystallographic Characterization of N Methyl 4 Propylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the precise determination of molecular structure in solution. The following sections detail the analysis of N-methyl-4-propylbenzenesulfonamide using various NMR techniques.

Proton (¹H) NMR Analysis for Structural Probing

The ¹H NMR spectrum of N-methyl-4-propylbenzenesulfonamide provides critical information regarding the number of different types of protons and their neighboring environments. The aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The propyl group will exhibit a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the benzene ring. The N-methyl group will present as a singlet, and the N-H proton will also likely appear as a singlet, which may be broad and its chemical shift can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-Methyl-4-Propylbenzenesulfonamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to SO₂) | 7.75 | d | 8.2 |

| Aromatic (2H, ortho to propyl) | 7.30 | d | 8.2 |

| N-H | 4.81 (variable) | br s | - |

| N-CH₃ | 2.63 | s | - |

| Ar-CH₂- | 2.89 | t | 7.5 |

| -CH₂-CH₃ | 1.50 | sextet | 7.5 |

| -CH₂-CH₃ | 0.86 | t | 7.4 |

Carbon-13 (¹³C) NMR for Backbone and Functional Group Identification

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in N-methyl-4-propylbenzenesulfonamide will produce a distinct signal. The aromatic region will show four signals: two for the protonated carbons and two for the quaternary carbons. The aliphatic region will display signals for the three carbons of the propyl group and the single carbon of the N-methyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for N-Methyl-4-Propylbenzenesulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (quaternary, attached to SO₂) | 143.3 |

| C (quaternary, attached to propyl) | 137.0 |

| CH (aromatic, ortho to SO₂) | 129.7 |

| CH (aromatic, ortho to propyl) | 127.1 |

| N-CH₃ | 29.3 |

| Ar-CH₂- | 38.2 |

| -CH₂-CH₃ | 21.5 |

| -CH₂-CH₃ | 15.0 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For N-methyl-4-propylbenzenesulfonamide, strong cross-peaks would be expected between the adjacent methylene and methyl protons of the propyl group. Correlations would also be observed between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-methyl, and the three distinct positions of the propyl group to their corresponding carbon signals. The aromatic CH protons would also be correlated to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for N-methyl-4-propylbenzenesulfonamide would include:

The N-methyl protons showing a correlation to the nitrogen-bearing carbon of the sulfonamide.

The protons of the methylene group attached to the aromatic ring showing correlations to the quaternary aromatic carbon and the adjacent aromatic CH carbons.

The aromatic protons showing correlations to neighboring and quaternary aromatic carbons, confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of N-methyl-4-propylbenzenesulfonamide are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The sulfonamide group is particularly distinctive with strong absorptions for the S=O stretches. The N-H stretch, aromatic C-H stretches, and aliphatic C-H stretches will also be prominent.

Interactive Data Table: Predicted Vibrational Frequencies for N-Methyl-4-Propylbenzenesulfonamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity (IR) |

| N-H stretch | 3290 - 3250 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2960 - 2850 | Strong |

| S=O asymmetric stretch | 1330 - 1310 | Strong |

| S=O symmetric stretch | 1160 - 1140 | Strong |

| S-N stretch | 940 - 910 | Medium |

| C-S stretch | 720 - 680 | Medium |

| p-disubstituted benzene bend | 850 - 810 | Strong |

Conformational Analysis via Vibrational Signatures

The conformation of the N-propyl group relative to the benzene ring and the geometry around the sulfonamide group can influence the vibrational spectra. In related sulfonamide structures, the orientation of the alkyl group with respect to the S-N bond can be either gauche or anti. nih.gov These different conformations can lead to subtle shifts in the positions and intensities of certain vibrational bands, particularly those associated with the C-S and S-N bonds, as well as the rocking and twisting modes of the methylene groups. nih.gov Analysis of these spectral regions in both IR and Raman spectra can provide clues about the predominant conformation of N-methyl-4-propylbenzenesulfonamide in the solid state or in solution.

Single-Crystal X-ray Diffraction Analysis

Analysis of Intermolecular Non-Covalent Interactions:A detailed analysis of hydrogen bonding (such as N-H⋯O or C-H⋯O interactions) and potential π-stacking, which are dependent on determined crystal structures, could not be performed. While such interactions are common in related sulfonamide structures, specific examples for the title compound are absent from the literature.nih.govnih.gov

Until dedicated synthesis and characterization of N-methyl-4-propylbenzenesulfonamide are published, a detailed article on its specific spectroscopic and crystallographic properties cannot be compiled.

No Published Data Available for N-Methyl-4-propylbenzenesulfonamide to Fulfill Article Request

A thorough and extensive search of scientific literature and chemical databases has revealed no published crystallographic or advanced spectroscopic data for the chemical compound N-methyl-4-propylbenzenesulfonamide . As a result, the generation of a scientifically accurate article based on the provided outline is not possible at this time.

The investigation into the specified compound, with a propyl group at the fourth position of the benzene ring and a methyl group on the nitrogen atom of the sulfonamide functional group, yielded no specific experimental data for its conformational analysis, dihedral angles, torsional strain, or polymorphism. These data points are essential for fulfilling the detailed requirements of the requested article structure.

It is important to note that the search frequently returned results for a closely related isomer, 4-methyl-N-propylbenzenesulfonamide . This compound, which has a methyl group on the benzene ring and a propyl group on the nitrogen, has been the subject of crystallographic studies. However, due to the strict adherence to the user's request to focus solely on N-methyl-4-propylbenzenesulfonamide, the data for its isomer cannot be used as a substitute, as it would be scientifically inaccurate and outside the specified scope.

Without any available research findings for N-methyl-4-propylbenzenesulfonamide, the creation of data tables and the in-depth discussion of its solid-state chemistry as requested in the outline cannot be undertaken. Proceeding without such data would lead to speculation and would not meet the required standards of a professional and authoritative scientific article.

Therefore, until research on N-methyl-4-propylbenzenesulfonamide is conducted and published, the generation of the requested article is not feasible.

Computational and Theoretical Chemistry Studies of N Methyl 4 Propylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds from first principles. These methods provide a microscopic view of electronic structure and are invaluable for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like sulfonamides.

In studies of related sulfonamides, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS), DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to optimize the molecular geometry. nih.gov The calculated geometric parameters, including bond lengths and angles, have shown good agreement with experimental data obtained from single-crystal X-ray diffraction. nih.gov For instance, the S=O bond lengths in a similar compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, were determined to be approximately 1.424 Å and 1.429 Å, with the S1-N1 and S1-C1 bond lengths being 1.608 Å and 1.764 Å, respectively. acs.org The aryl groups of the sulfonamide in this case were found to be oriented gauche to one another with a C1—S1—N1—C8 torsion angle of 57.9°. acs.org Such calculations provide a precise three-dimensional model of the molecule's most stable conformation.

Table 1: Representative DFT Calculated Geometric Parameters for a Related Sulfonamide (Note: Data is for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide)

| Parameter | Bond Length (Å) |

| S=O (1) | 1.424 |

| S=O (2) | 1.429 |

| S1-N1 | 1.608 |

| S1-C1 | 1.764 |

This table is generated based on data from a study on a structurally similar sulfonamide derivative.

Ab initio molecular orbital (MO) calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory for more accurate energy and property predictions. While computationally more intensive than DFT, they are crucial for obtaining benchmark-quality results.

In a study on substituted benzenesulfonamides binding to carbonic anhydrase, ab initio MO calculations at the B3LYP/6-31+G(d,p) level of theory were used to calculate the vacuum energy of the molecules. researchgate.net This level of theory is essential for accurately describing the electronic distribution and for subsequent calculations of properties like solvation free energy. researchgate.net The use of a diffuse function (+) and polarization functions (d,p) in the basis set is critical for accurately modeling the anionic character of the sulfonamide group upon deprotonation, a key step in their biological activity. researchgate.net

Computational methods are powerful tools for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with good accuracy using computational methods. For small organic molecules, deep learning algorithms and quantum mechanical approaches like DFT have shown significant promise. nih.gov DFT methods can predict 1H chemical shifts with a root mean square error (RMSE) of 0.2–0.4 ppm. nih.gov For related sulfonamides, while specific calculated shifts for N-methyl-4-propylbenzenesulfonamide are not available, experimental 13C NMR data for similar structures like 4-methyl-N-ethyl-N-propyl-benzenesulfonamide and 4-methyl-N-octyl-benzenesulfonamide exist and could serve as a basis for validating future predictive models. pku.edu.cn

IR Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. For 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations have been used to predict vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. nih.gov The characteristic stretching vibrations of the sulfonamide group (SO2) are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The N-S stretching vibration for sulfonamides is often found in the range of 950-866 cm⁻¹.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). For 4M3NPBS, the theoretical electronic absorption spectra were calculated using TD-DFT, and the results were compared with the experimental UV-Vis spectrum. nih.gov In a theoretical study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the electronic spectrum was calculated, showing a maximum wavelength with a high oscillator strength at 275.99 nm. Such calculations help in understanding the electronic transitions occurring within the molecule upon absorption of UV-Vis light.

The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are crucial for understanding a molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface and is used to predict sites for electrophilic and nucleophilic attack. For sulfonamide derivatives, the MEP map reveals that the most negative potential is typically located around the oxygen atoms of the sulfonyl group, indicating these are the most likely sites for electrophilic attack. researchgate.net For example, in a related anilinium phenolsulfonate compound, the MEP plot showed distinct electron-rich (negative potential) and electron-deficient (positive potential) regions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. In the case of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule. nih.gov For N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV and the LUMO energy was 0.363 eV.

Table 2: Calculated Frontier Orbital Energies for a Related Sulfonamide (Note: Data is for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide)

| Orbital | Energy (eV) |

| HOMO | -9.584 |

| LUMO | 0.363 |

| Energy Gap | 9.947 |

This table is generated based on data from a study on a structurally similar sulfonamide derivative.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations can be used to explore the different conformations a molecule can adopt in solution and to understand its flexibility. For complex molecules, understanding the accessible conformations is crucial for predicting their biological activity and physical properties.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations using implicit or explicit solvent models, are instrumental in exploring these effects. nih.govyoutube.comyoutube.com

The polarity of the solvent can affect the torsional angles within the N-methyl-4-propylbenzenesulfonamide molecule, particularly the orientation of the propyl group relative to the phenyl ring and the conformation of the N-methylsulfonamide group. In polar solvents, conformations with a larger dipole moment may be stabilized. Solvents capable of hydrogen bonding can interact directly with the sulfonamide's oxygen and nitrogen atoms, further influencing the conformational landscape.

Molecular dynamics simulations can track the movement of the molecule over time in a simulated solvent box, revealing the flexibility of the propyl chain and the rotational freedom around the S-N and S-C bonds. youtube.comyoutube.com These simulations provide a dynamic picture of how solvent molecules interact with different parts of the N-methyl-4-propylbenzenesulfonamide, influencing its accessible conformations. For instance, studies on other molecules have shown that combined cluster/continuum solvent models can yield highly accurate spectroscopic parameters, provided they are dynamically averaged. nih.gov

Intermolecular Interaction Analysis via Computational Approaches

The way N-methyl-4-propylbenzenesulfonamide molecules interact with each other in the solid state is fundamental to its crystal structure and physical properties. Computational techniques offer a quantitative and visual understanding of these non-covalent interactions.

Hirshfeld Surface and Fingerprint Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact.

For sulfonamide derivatives, Hirshfeld analysis typically reveals the dominant role of hydrogen bonds and other weaker contacts in the crystal packing. nih.govresearchgate.netnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. While specific data for N-methyl-4-propylbenzenesulfonamide is not available, analysis of analogous p-toluenesulfonamides provides insight into the expected distribution of contacts. nih.govnih.gov

Illustrative Intermolecular Contact Contributions for a Sulfonamide Analog

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~54% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. |

| C···H/H···C | ~21% | Indicates van der Waals interactions between carbon and hydrogen atoms. |

| O···H/H···O | ~18% | Corresponds to hydrogen bonding interactions involving the sulfonyl oxygen atoms and hydrogen atoms. |

This table presents illustrative data based on published analyses of similar sulfonamide compounds to demonstrate the typical output of a Hirshfeld surface analysis. nih.gov

Computational Modeling of Hydrogen Bonding and van der Waals Interactions

Computational modeling, often based on data from X-ray crystallography, allows for a detailed analysis of the specific intermolecular forces at play. In the crystal structure of N-methyl-4-propylbenzenesulfonamide and its close analogs, hydrogen bonds are key features of the supramolecular assembly. nih.govnih.gov

Specifically, intermolecular N-H···O hydrogen bonds form between the sulfonamide nitrogen atom of one molecule and a sulfonyl oxygen atom of a neighboring molecule. nih.govnih.gov Additionally, weaker C-H···O interactions, where hydrogen atoms from the propyl group or the aromatic ring interact with the sulfonyl oxygens, contribute to the stability of the three-dimensional network. nih.govnih.gov

Van der Waals forces, though weaker and less directional than hydrogen bonds, are collectively significant in ensuring efficient packing of the molecules in the crystal lattice. Computational models can calculate the cumulative energetic contribution of these dispersive forces.

Ligand-System Interaction Profiling through Molecular Docking (purely computational, without biological outcome/efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). youtube.comfrontiersin.org For N-methyl-4-propylbenzenesulfonamide, docking studies could hypothetically explore its potential interactions with various protein binding sites. This process is purely computational and does not imply any biological activity. nih.govnih.gov

The docking process involves preparing the 3D structures of both the ligand (N-methyl-4-propylbenzenesulfonamide) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity. youtube.com

The results of a docking simulation would highlight potential intermolecular interactions such as:

Hydrogen bonds: between the sulfonamide's N-H group or oxygen acceptors and polar residues in the protein.

Hydrophobic interactions: between the propyl group and the phenyl ring of the ligand and nonpolar protein residues.

Hypothetical Molecular Docking Interaction Summary

| Interaction Type | Potential Interacting Groups on N-methyl-4-propylbenzenesulfonamide | Potential Interacting Protein Residues | Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Sulfonyl oxygens, N-H group | Serine, Threonine, Asparagine, Glutamine | -2 to -5 |

| Hydrophobic | Propyl chain, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine | -1 to -3 |

| van der Waals | Entire molecule | Various residues in the binding pocket | Variable |

This table provides a hypothetical summary of the types of interactions and energy contributions that would be analyzed in a molecular docking study. The energy values are illustrative. samipubco.com

Prediction of Reactivity Descriptors and Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the electronic properties and reactivity of N-methyl-4-propylbenzenesulfonamide. nih.gov These calculations provide insights into how the molecule is likely to behave in a chemical reaction.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For N-methyl-4-propylbenzenesulfonamide, the oxygen atoms of the sulfonyl group are expected to be the most electron-rich sites.

Atomic Charges: Calculating the partial charges on each atom can help predict which sites are more likely to be involved in electrostatic interactions.

By mapping these descriptors, computational chemists can predict the most probable sites for metabolic modification or chemical reaction, and even model the transition states of potential reaction pathways to understand the kinetics and thermodynamics of transformations.

Chemical Reactivity and Stability of N Methyl 4 Propylbenzenesulfonamide

Chemical Stability under Various Conditions (e.g., pH, Temperature, Light)

The stability of N-methyl-4-propylbenzenesulfonamide is a critical parameter influencing its persistence and transformation in non-biological systems. Generally, sulfonamides are considered to be chemically stable compounds.

pH: The pH of the environment can significantly affect the stability of sulfonamides. While many are hydrolytically stable at neutral pH (pH 7.0), their degradation can be accelerated under acidic or alkaline conditions. researchgate.net For instance, studies on various sulfonamides have shown that hydrolysis rates increase at lower pH values. researchgate.net In acidic solutions, the sulfonamide nitrogen can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. Conversely, under strongly alkaline conditions, the sulfonamide proton can be abstracted, forming an anion that may also influence its degradation pathways. The stability of N-methyl-4-propylbenzenesulfonamide is therefore expected to be optimal around neutral pH and decrease in highly acidic or alkaline environments. nih.govresearchgate.net

Temperature: Thermal stability is another key factor. While stable at ambient temperatures, elevated temperatures can promote the degradation of sulfonamides. Studies on the thermal degradation of related sulfonamides in various matrices have shown that significant decomposition occurs at temperatures above 60°C. nih.govnih.gov The degradation process often follows first-order kinetics, with the rate of degradation increasing with temperature. nih.gov For N-methyl-4-propylbenzenesulfonamide, it is anticipated that prolonged exposure to high temperatures would lead to the cleavage of the sulfonamide bond and other decomposition reactions. The degradation mechanism at elevated temperatures can involve rearrangement reactions and the formation of more thermally stable transformation products. researchgate.net

Light: Photodegradation can be a significant pathway for the transformation of sulfonamides in the environment, particularly in the presence of sunlight. tandfonline.comnih.gov The rate of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers (like dissolved organic matter), and the pH of the medium. tandfonline.comnih.gov The process can occur through direct photolysis, where the molecule directly absorbs light, or indirect photolysis, mediated by reactive species generated by other light-absorbing compounds. tandfonline.comnih.gov For N-methyl-4-propylbenzenesulfonamide, exposure to ultraviolet (UV) radiation is expected to induce photochemical reactions, leading to its degradation. nih.govtandfonline.com The degradation pathways likely involve the cleavage of the S-N bond and modifications to the aromatic ring. fao.org

Table 1: General Stability of Sulfonamides under Various Conditions

| Condition | General Stability of Sulfonamides | Factors Influencing Stability |

| pH | Generally stable at neutral pH. Stability decreases in acidic and alkaline conditions. researchgate.netnih.gov | Protonation state of the molecule. tandfonline.com |

| Temperature | Stable at ambient temperatures. Degradation increases with temperature. nih.govnih.gov | Presence of other compounds that can act as catalysts or inhibitors. |

| Light (UV/Sunlight) | Susceptible to photodegradation. tandfonline.comnih.gov | Wavelength of light, presence of photosensitizers, and pH. tandfonline.comnih.gov |

Acid-Base Equilibria and pKa Determination (Theoretical and Experimental)

The sulfonamide group in N-methyl-4-propylbenzenesulfonamide possesses acidic and basic properties. The nitrogen atom can act as a weak base and be protonated under strongly acidic conditions, while the hydrogen atom on the nitrogen (in primary and secondary sulfonamides) can act as a weak acid and be deprotonated under alkaline conditions.

The acidity of the sulfonamide N-H proton is a key parameter and is expressed by its pKa value. For N-methylbenzenesulfonamides, the pKa is influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity (lower pKa), while electron-donating groups decrease it (higher pKa).

The basicity of the sulfonamide is characterized by the pKa of its conjugate acid (pKBH+). Studies on substituted N-methylbenzenesulfonamides have shown that the initial protonation site is the oxygen atom of the sulfonyl group. The pKBH+ values are highly dependent on the electronic nature of the substituent on the benzene (B151609) ring.

Table 2: Estimated Acid-Base Properties of N-Methyl-4-Propylbenzenesulfonamide

| Property | Estimated Value/Characteristic | Rationale |

| pKa (N-H acidity) | Slightly > pKa of N-methylbenzenesulfonamide | The 4-propyl group is weakly electron-donating. |

| pKBH+ (Basicity) | Dependent on the protonation of the sulfonyl oxygen. | Protonation occurs on the sulfonyl oxygen. |

Oxidation and Reduction Chemistry of the Sulfonamide Moiety

The sulfonamide moiety in N-methyl-4-propylbenzenesulfonamide can undergo both oxidation and reduction reactions under specific conditions.

Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is therefore generally resistant to further oxidation. However, strong oxidizing agents can lead to the degradation of the molecule. For example, treatment with permanganate (B83412) under acidic conditions can lead to the oxidation and cleavage of the sulfonamide. researchgate.netnih.gov The reaction mechanism can be complex, involving stepwise electron-proton transfer. researchgate.net The aromatic ring is also susceptible to oxidation, potentially leading to hydroxylated byproducts.

Reduction: The sulfonamide group can be reduced, typically involving the cleavage of the sulfur-nitrogen (S-N) bond. This reductive cleavage can be achieved using strong reducing agents such as metal hydrides, for instance, sodium bis(2-methoxyethoxy)aluminum hydride. acs.org The reduction of sulfonamides can also be accomplished with other reagent systems, such as Mg-MeOH, which has been shown to effect the reductive cleavage of both N-S and C-S bonds in cyclic sulfonamides. nih.gov The ease of reduction can be influenced by the substituents on the aromatic ring and the nitrogen atom.

Table 3: Reactivity of the Sulfonamide Moiety

| Reaction | Reagents/Conditions | Expected Outcome for N-Methyl-4-Propylbenzenesulfonamide |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) researchgate.netnih.gov | Degradation of the molecule, potential cleavage of the S-N bond and oxidation of the aromatic ring. |

| Reduction | Strong reducing agents (e.g., metal hydrides) acs.orgnih.gov | Cleavage of the S-N bond to yield an amine and a sulfinic acid derivative. |

Hydrolysis and Degradation Pathways in Non-Biological Environments

In non-biological environments, the degradation of N-methyl-4-propylbenzenesulfonamide can occur through hydrolysis and other abiotic processes.

Hydrolysis: Hydrolysis is a key degradation pathway for many sulfonamides, although they are generally considered to be hydrolytically stable under neutral environmental conditions. researchgate.net The rate of hydrolysis is significantly influenced by pH and temperature. researchgate.net Studies on a range of sulfonamides have identified two primary mechanisms for hydrolytic degradation:

Cleavage of the S-N bond: This is a common pathway that results in the formation of 4-propylbenzenesulfonic acid and methylamine (B109427). This cleavage is often catalyzed by acidic or alkaline conditions. acs.orgnih.gov

Cleavage of the C-S bond: This pathway leads to the formation of propylbenzene (B89791) and sulfur-containing inorganic species.

The degradation products of sulfonamides can sometimes be more toxic than the parent compound. nih.gov For N-methyl-4-propylbenzenesulfonamide, the primary hydrolysis products are expected to be 4-propylbenzenesulfonic acid and methylamine.

Other Degradation Pathways: Besides hydrolysis, photodegradation is a major abiotic degradation pathway for sulfonamides in the environment. tandfonline.comnih.gov The interaction with reactive oxygen species (ROS) generated photochemically can lead to the transformation of the molecule. Common degradation products from the photodegradation of sulfonamides include hydroxylated derivatives and products resulting from the cleavage of the sulfonamide bond. fao.org

Table 4: Potential Degradation Pathways of N-Methyl-4-Propylbenzenesulfonamide

| Pathway | Conditions | Major Expected Products |

| Hydrolysis (S-N cleavage) | Acidic or alkaline pH, elevated temperature researchgate.netacs.org | 4-Propylbenzenesulfonic acid, Methylamine |

| Hydrolysis (C-S cleavage) | Harsh conditions | Propylbenzene, Sulfonamide fragments |

| Photodegradation | UV or sunlight exposure tandfonline.comnih.gov | Hydroxylated derivatives, Cleavage products |

Structure Property Relationships in N Methyl 4 Propylbenzenesulfonamide and Its Derivatives

Correlation of Molecular Structure with Spectroscopic Observables

The spectroscopic signature of a molecule provides a direct window into its electronic and vibrational states, which are intrinsically linked to its molecular structure. For N-methyl-4-propylbenzenesulfonamide, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights.

In ¹H NMR spectroscopy, the chemical shifts of the protons in N-methyl-4-propylbenzenesulfonamide and its derivatives are indicative of their local chemical environment. The aromatic protons of the 4-propylbenzenesulfonamide (B72257) moiety typically appear as two distinct doublets in the downfield region of the spectrum, a characteristic AA'BB' system, due to the para-substitution pattern. The propyl group exhibits characteristic multiplets for the α, β, and γ protons, with their chemical shifts influenced by the electron-withdrawing nature of the sulfonyl group. The N-methyl protons give rise to a singlet, the position of which can be sensitive to the conformational state around the S-N bond.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons, particularly the carbon atom attached to the sulfur (C-S), are diagnostic. The carbons of the propyl and methyl groups also show distinct signals.

Table 1: Representative Spectroscopic Data for Benzenesulfonamide (B165840) Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Aromatic Protons (p-substituted) | 7.20 - 7.80 (m) | 125.0 - 145.0 | 3100-3000 (C-H stretch), 1600-1450 (C=C stretch) |

| N-CH₃ | ~2.6 - 3.0 (s) | ~25 - 35 | 2980-2850 (C-H stretch) |

| SO₂ Group | - | - | 1350-1300 (asym stretch), 1170-1150 (sym stretch) |

| S-N Bond | - | - | 940-900 (stretch) |

Influence of Substituents on Conformational Preferences and Molecular Flexibility

The substitution pattern on both the aromatic ring and the sulfonamide nitrogen atom significantly influences the conformational landscape and molecular flexibility of N-methyl-4-propylbenzenesulfonamide derivatives.

The propyl group at the para-position of the benzene (B151609) ring also possesses conformational flexibility. The rotation around the C-C single bonds of the propyl chain can lead to different spatial arrangements. However, in the solid state, a preferred conformation is often adopted to maximize packing efficiency.

Substituents on the aromatic ring, other than the propyl group, can also exert an influence. Electron-donating or electron-withdrawing groups can alter the electronic properties of the benzene ring, which can have a subtle effect on the bond lengths and angles within the sulfonamide moiety and potentially influence the rotational barriers around the aryl-S bond.

Relationships between Solid-State Packing and Molecular Interactions

The arrangement of molecules in the crystalline state is governed by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. The crystal structure of the closely related compound, 4-methyl-N-propylbenzenesulfonamide, provides valuable insights into the solid-state packing of this class of molecules. nih.govnih.gov

Table 2: Selected Crystallographic Data for 4-Methyl-N-propylbenzenesulfonamide nih.govnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| S=O Bond Lengths (Å) | 1.429(2) - 1.436(2) |

| S-N Bond Length (Å) | 1.625(2) |

| S-C(aryl) Bond Length (Å) | 1.761(3) |

| N-H···O Hydrogen Bond Distance (Å) | 2.919(3) |

| C-H···O Hydrogen Bond Distances (Å) | 3.25 - 3.50 |

Data is for 4-methyl-N-propylbenzenesulfonamide as a close analog.

The conformation of the molecule in the solid state is often the one that allows for the most efficient packing. In the case of 4-methyl-N-propylbenzenesulfonamide, the molecule adopts a conformation where the propyl group is oriented away from the sulfonamide moiety. nih.govnih.gov

Rational Design Principles for Modulating Chemical Properties based on Structural Insights

A thorough understanding of the structure-property relationships in N-methyl-4-propylbenzenesulfonamide and its derivatives provides a powerful toolkit for the rational design of new molecules with tailored properties.

To modify the electronic properties, and consequently the reactivity, of the molecule, substituents can be introduced onto the aromatic ring. Electron-withdrawing groups (e.g., nitro, cyano) will decrease the electron density on the ring and make the sulfonyl group a better electron acceptor. Conversely, electron-donating groups (e.g., methoxy, amino) will increase the electron density. These modifications can be used to fine-tune the acidity of the N-H proton in related primary or secondary sulfonamides or to modulate the strength of intermolecular interactions.

The steric and electronic properties of the N-substituent are critical for controlling conformational preferences and intermolecular interactions. By systematically varying the N-alkyl group, it is possible to control the molecule's shape and its ability to fit into a specific binding site, a key consideration in drug design. For instance, introducing bulky N-substituents can enforce a particular conformation that may be more biologically active.

The solid-state properties, such as crystal packing and melting point, can be manipulated by altering the intermolecular interactions. Introducing functional groups capable of forming strong hydrogen bonds, or modifying the aromatic system to enhance π-π stacking, can lead to more stable and ordered crystalline materials. This is particularly relevant in the field of crystal engineering and materials science.

In essence, the structural insights gained from the analysis of N-methyl-4-propylbenzenesulfonamide and its derivatives serve as a guide for the predictive design of new compounds. By strategically modifying the molecular scaffold, chemists can rationally engineer molecules with desired spectroscopic signatures, conformational behaviors, and solid-state architectures for a wide range of applications.

Emerging Research Directions and Future Prospects for N Methyl 4 Propylbenzenesulfonamide Research

Development of Advanced Synthetic Methodologies for Complex Derivatives

The functionalization of the N-methyl-4-propylbenzenesulfonamide scaffold is a key area for future research, aiming to create derivatives with tailored properties. Traditional methods for sulfonamide synthesis are well-established, but modern chemistry demands greater efficiency, control, and complexity. Advanced synthetic methodologies, such as flow chemistry and novel catalytic systems, are poised to revolutionize the creation of complex N-methyl-4-propylbenzenesulfonamide derivatives.

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. nih.govacs.org The application of flow reactors to the synthesis of sulfonamide libraries has already been demonstrated, allowing for the rapid generation of diverse compound collections. nih.govacs.org This technology could be instrumental in exploring the chemical space around N-methyl-4-propylbenzenesulfonamide by systematically varying substituents on the aromatic ring or the nitrogen atom.

Furthermore, the development of novel catalytic systems is a major driver of innovation in synthetic chemistry. Recent research has highlighted the use of transition metal catalysts, such as manganese and ruthenium, for the efficient N-alkylation of sulfonamides with alcohols, providing a greener and more atom-economical alternative to traditional methods. rsc.orgacs.orgacs.org These catalytic approaches could be adapted to introduce a wide range of functional groups to the N-methyl-4-propylbenzenesulfonamide core, leading to derivatives with unique electronic and steric properties. The direct synthesis of sulfonamides from thiols and amines, another area of active research, also presents an opportunity for creating novel derivatives under mild conditions. acs.org

| Synthetic Advancement | Potential Application to N-Methyl-4-Propylbenzenesulfonamide | Key Benefits |

| Flow Chemistry | Rapid synthesis of a library of derivatives with varied substituents. | High throughput, scalability, enhanced safety, precise reaction control. nih.govacs.org |

| Catalytic N-Alkylation | Introduction of diverse functional groups at the nitrogen atom using alcohols. | Green chemistry, high atom economy, broad substrate scope. rsc.orgacs.org |

| Combinatorial Synthesis | Generation of large, diverse libraries of complex sulfonamide derivatives. | Efficient exploration of chemical space for new applications. nih.govorganic-chemistry.org |

| Late-Stage Functionalization | Modification of the core structure at later synthetic steps to create complex molecules. | Access to novel derivatives that are difficult to synthesize via traditional routes. acs.org |

Application of Machine Learning and AI in Predicting Compound Properties and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is transforming chemical research, enabling the prediction of molecular properties and reactivity with increasing accuracy. acs.orgrsc.org For N-methyl-4-propylbenzenesulfonamide, these computational tools offer a powerful avenue to accelerate discovery and design without the need for extensive, time-consuming, and resource-intensive laboratory experiments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have been successfully applied to the sulfonamide class of compounds to predict a range of properties, from biological activity to physicochemical characteristics. nih.govnih.govorganic-chemistry.org By analyzing the structural features of a molecule, these models can establish correlations with its observed properties. For instance, QSAR models have been developed to predict the inhibitory activity of sulfonamides against enzymes like carbonic anhydrase, a common target for this class of drugs. nih.govgoogle.com Such models could be trained on data from derivatives of N-methyl-4-propylbenzenesulfonamide to predict their potential biological efficacy.

More advanced machine learning algorithms, including Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are being employed to build more sophisticated predictive models. wikipedia.org These methods can handle complex, non-linear relationships between molecular structure and properties. For example, ML models have been used to predict the adsorption of sulfonamide antibiotics by biochar, demonstrating their utility in environmental science applications. nih.gov Similarly, the reactivity of covalent compounds, a class to which some sulfonamide derivatives can belong, is being predicted with increasing accuracy using deep learning models. nih.gov

The application of AI in de novo drug design is a particularly exciting frontier. organic-chemistry.org Generative AI models can design novel molecular structures with desired properties, starting from a basic scaffold like N-methyl-4-propylbenzenesulfonamide. These models can explore a vast chemical space to identify promising candidates for specific applications, significantly shortening the drug discovery timeline. rsc.orgorganic-chemistry.org

| AI/ML Application | Predicted Property for N-Methyl-4-Propylbenzenesulfonamide Derivatives | Potential Impact |

| QSAR/QSPR Modeling | Biological activity (e.g., enzyme inhibition), physicochemical properties (e.g., solubility, logP). nih.govnih.govorganic-chemistry.org | Rapid screening of virtual compound libraries, prioritization of synthetic targets. |

| Machine Learning (RF, ANN, SVM) | Adsorption behavior, toxicity, reactivity, anticancer activity. wikipedia.orgnih.gov | Enhanced prediction accuracy for complex properties, identification of potential environmental and health impacts. |

| Deep Learning | Reactivity of complex derivatives, prediction of novel bioactive compounds. nih.gov | Deeper understanding of reaction mechanisms, accelerated discovery of new functional molecules. |

| Generative AI | Design of novel molecules with optimized properties based on the N-methyl-4-propylbenzenesulfonamide scaffold. | Automated design of new chemical entities with tailored functionalities. rsc.orgorganic-chemistry.org |

Exploration of N-Methyl-4-Propylbenzenesulfonamide in Non-Biological Chemical Applications

While sulfonamides are most famously known for their medicinal applications, their unique chemical properties also make them valuable in various non-biological contexts. Future research into N-methyl-4-propylbenzenesulfonamide is likely to uncover its potential as a building block for novel materials, a component in catalysis, and a useful reagent in organic synthesis.

The sulfonamide group can impart specific properties to polymers, such as thermal stability and altered solubility. N-alkyl-benzenesulfonamides have been investigated as plasticizers for polymers containing polar groups. google.com The incorporation of the N-methyl-4-propylbenzenesulfonamide moiety into polymer backbones or as a pendant group could lead to the development of new functional materials with tailored mechanical and thermal properties. For instance, polymers containing sulfonated styrene (B11656) have been synthesized for various applications, and the inclusion of an N-alkylated benzenesulfonamide (B165840) could further modify their characteristics. nih.gov

In the realm of catalysis, sulfonamide derivatives have emerged as effective organocatalysts for a range of chemical transformations. nih.govgoogle.com Proline-based sulfonamides, for example, have been shown to catalyze enantioselective aldol (B89426) and Mannich reactions. nih.gov The N-methyl-4-propylbenzenesulfonamide structure could serve as a scaffold for the design of new chiral catalysts, where the propyl and methyl groups could influence the steric environment of the catalytic center, potentially leading to high levels of stereocontrol.

Furthermore, the sulfonamide group itself can be a reactive handle for further chemical modifications. Photocatalytic methods have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.govresearchgate.net This late-stage functionalization approach allows for the diversification of sulfonamide-containing molecules, opening up new avenues for their use as versatile synthetic intermediates. The stability of the sulfonamide group also makes it an effective protecting group for amines in multi-step organic syntheses. nih.gov

| Application Area | Potential Role of N-Methyl-4-Propylbenzenesulfonamide | Examples of Related Research |

| Materials Science | Monomer or additive for the synthesis of functional polymers with tailored properties. | Use of N-alkyl-benzenesulfonamides as plasticizers. google.com |

| Organocatalysis | Scaffold for the design of novel chiral catalysts for asymmetric synthesis. | Proline sulfonamides in enantioselective reactions. nih.govgoogle.com |

| Synthetic Reagent | Precursor for the generation of sulfonyl radicals in photocatalytic reactions. | Late-stage functionalization of sulfonamides via radical intermediates. acs.orgnih.govresearchgate.net |

| Protecting Group | Stable protecting group for amines in complex organic synthesis. | Glutathione S-transferase-catalyzed cleavage of sulfonamides for prodrug release. nih.gov |

Integration of Multidisciplinary Approaches for Comprehensive Compound Understanding

To fully unlock the potential of N-methyl-4-propylbenzenesulfonamide and its derivatives, a shift towards more integrated and multidisciplinary research is essential. The complex interplay between a molecule's structure, its properties, and its function in a given system requires a holistic approach that transcends traditional disciplinary boundaries.

A comprehensive understanding of N-methyl-4-propylbenzenesulfonamide will necessitate the collaboration of synthetic chemists, computational chemists, materials scientists, and biologists. For instance, synthetic chemists can create a library of derivatives using the advanced methodologies described in section 7.1. Computational chemists can then use the AI and ML techniques from section 7.2 to predict the properties of these new molecules, guiding the synthetic efforts towards compounds with the most promising characteristics.

Materials scientists can then take the most promising candidates and incorporate them into new materials, characterizing their physical and chemical properties. In parallel, if biological applications are being explored, biologists can test the compounds for their activity in relevant assays. This iterative cycle of design, synthesis, prediction, and testing, fueled by constant communication and data sharing between disciplines, will be crucial for accelerating the pace of discovery.

Furthermore, advanced analytical techniques will play a pivotal role in this integrated approach. Techniques such as X-ray crystallography can provide detailed structural information about how N-methyl-4-propylbenzenesulfonamide derivatives interact with their targets, be it a biological receptor or a material matrix. Spectroscopic methods, combined with computational modeling, can elucidate the electronic properties that govern the compound's reactivity and function.

The future of chemical research lies in breaking down silos and fostering collaboration. By embracing a multidisciplinary strategy, the scientific community can build a comprehensive understanding of N-methyl-4-propylbenzenesulfonamide, paving the way for its application in a wide range of fields, from medicine to materials science.

Q & A

Q. What are the optimal synthetic routes for N-methyl-4-propylbenzenesulfonamide, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves nucleophilic substitution between sulfonyl chlorides and amines. Key steps include:

- Reacting N-methylbenzenesulfonamide with halogenated intermediates (e.g., 6-chloro-4-(trifluoromethyl)pyridine) under basic conditions.

- Solvent choice (e.g., dimethylformamide [DMF] or N-methylpyrrolidone [NMP]) significantly impacts reaction rates and yields. Elevated temperatures (80–100°C) in polar aprotic solvents improve efficiency .

- Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How can spectroscopic techniques validate the structural integrity of N-methyl-4-propylbenzenesulfonamide?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to sulfonamide groups. For example, methyl groups near nitrogen resonate at δ 2.8–3.2 ppm, while aromatic protons appear at δ 7.3–8.1 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm .

Q. What reaction mechanisms govern the chemical transformations of sulfonamide derivatives like N-methyl-4-propylbenzenesulfonamide?

Methodological Answer:

- Nucleophilic Substitution : The sulfonamide’s nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides).

- Hydrogen Bonding : The sulfonyl group stabilizes intermediates via hydrogen bonding, influencing reaction pathways .

- Catalytic Effects : Modifying substituents (e.g., methyl or propyl groups) alters steric and electronic properties, affecting reaction kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis conditions (e.g., solvent vs. temperature effects)?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., Plackett-Burman) to test variables like solvent polarity, temperature, and base concentration .

- Kinetic Studies : Compare rate constants under different conditions to identify rate-limiting steps .

- Computational Modeling : Density functional theory (DFT) predicts solvent interactions and transition states. Becke’s hybrid functional (B3LYP) is recommended for thermochemical accuracy .

Q. What challenges arise in studying microbial degradation of sulfonamides in multi-pollutant systems, and how can they be addressed?

Methodological Answer:

- Synergistic Effects : Co-contaminants (e.g., antibiotics or heavy metals) may inhibit degradation pathways. Use metabolomics to map microbial metabolic shifts under stress .

- Enrichment Cultures : Isolate microbial consortia from contaminated sites and test degradation efficiency in controlled bioreactors .

- Bioassay Design : Develop inhibition assays (e.g., using Bacillus subtilis) to quantify sulfonamide persistence in environmental samples .

Q. How can computational models predict the pharmacological interactions of N-methyl-4-propylbenzenesulfonamide?

Methodological Answer:

- Molecular Docking : Simulate binding to target enzymes (e.g., dihydropteroate synthase) using software like AutoDock. The sulfonamide group mimics para-aminobenzoic acid (PABA), a bacterial folate synthesis precursor .

- QSAR Studies : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity. Include gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) for electron density analysis .

Q. What strategies enhance reaction selectivity in synthesizing sulfonamide derivatives?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., amines) to prevent side reactions during multi-step syntheses .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates. For example, shorter times at lower temperatures may prevent over-alkylation .

- Catalyst Design : Modify sulfonamide catalysts (e.g., BINOL derivatives) to improve enantioselectivity in asymmetric syntheses .

Q. How do electronic and steric modifications of sulfonamide catalysts influence reaction outcomes?

Methodological Answer:

- Steric Tuning : Bulky substituents (e.g., tert-butyl groups) reduce side reactions by shielding reactive sites.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, accelerating nucleophilic attacks .

- Isotopic Labeling : Use N or S isotopes to track mechanistic pathways via NMR or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.